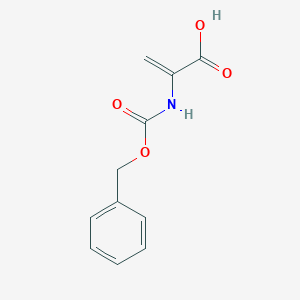

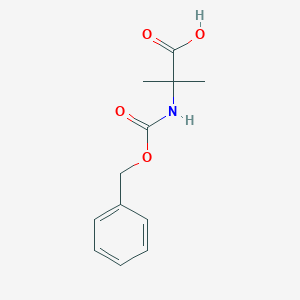

Z-Aib-OH

Übersicht

Beschreibung

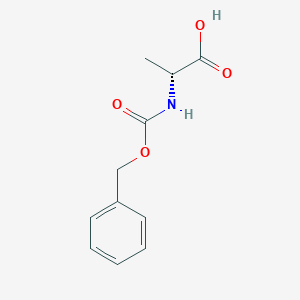

Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative . Its molecular formula is C12H15NO4 .

Synthesis Analysis

This compound is used in peptide synthesis . A sustainable solution-phase peptide synthesis method has been reported, which uses propylphosphonic anhydride T3P® as the coupling reagent and N-benzyloxycarbonyl-protecting group (Z), which is easily removed by hydrogenation .Molecular Structure Analysis

The molecular weight of this compound is 237.25 . More detailed structural analysis may require specific experimental techniques.Chemical Reactions Analysis

This compound is involved in solution phase peptide synthesis . It’s also used in the synthesis of cyclic tetrapeptides .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±38.0 °C at 760 mmHg, and a flash point of 209.6±26.8 °C . Its molar refractivity is 61.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Strukturelle Studien

In der Strukturbiologie kann Z-Aib-OH zur Synthese kleiner Peptidkomplexe für strukturelle Studien und topologische Analysen verwendet werden, die Einblicke in die molekulare Struktur und Funktion liefern .

Selbstassemblierende Peptide

This compound wird bei der Synthese von selbstassemblierenden Peptidnanopartikeln verwendet. Diese Nanopartikel haben aufgrund ihrer Fähigkeit, stabile Strukturen zu bilden, potenzielle Anwendungen in der Wirkstoffabgabe und Gewebezüchtung .

Helixbildung

Diese Verbindung fördert stark die Bildung von Helixstrukturen in Peptiden, was für das Verständnis der Proteinfaltung und die Konstruktion neuer Proteine mit spezifischen Funktionen entscheidend ist .

Antibiotikasynthese

This compound wurde bei der Totalsynthese von Pilzantibiotika wie Cephaibol D verwendet, und zwar durch iterative Kupplung auf Festphasenpeptidsyntheseplattformen .

Chemische Forschung

Als Alaninderivat wird this compound auf seine chemischen Eigenschaften und Reaktivität untersucht, was zur Erweiterung des Bereichs der organischen Chemie und Materialwissenschaften beiträgt .

Wirkmechanismus

Target of Action

Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative .

Mode of Action

Amino acids and their derivatives, including this compound, have been used as ergogenic supplements . They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its role as an ergogenic supplement, it may be involved in various metabolic pathways related to energy production and muscle function .

Pharmacokinetics

As an amino acid derivative, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

As an ergogenic supplement, it may enhance physical performance, mental function during stress, and protect against exercise-induced muscle damage .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVCSJBBYNYZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304068 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15030-72-5 | |

| Record name | 15030-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15030-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

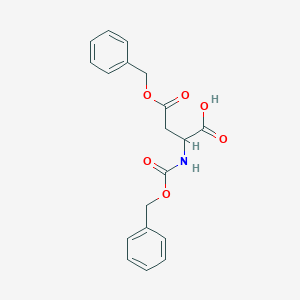

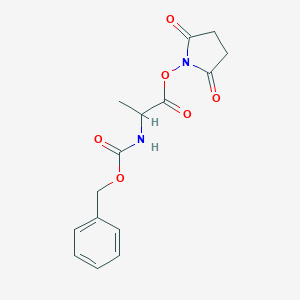

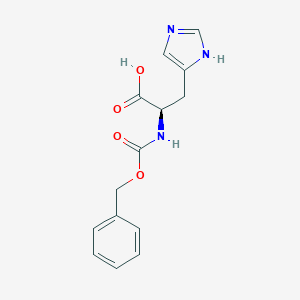

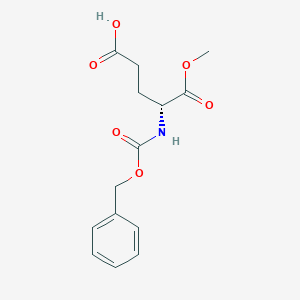

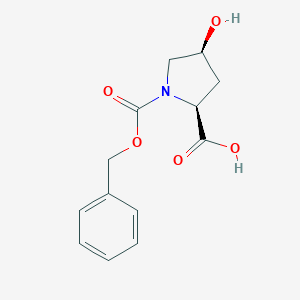

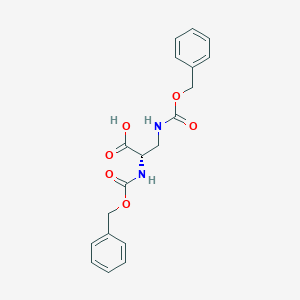

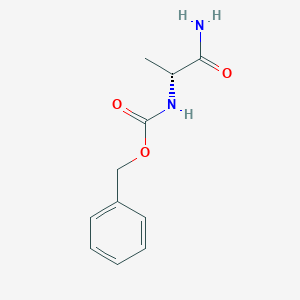

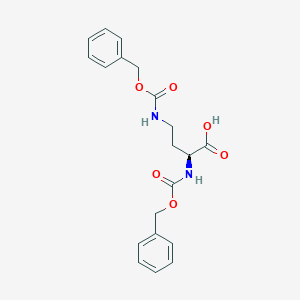

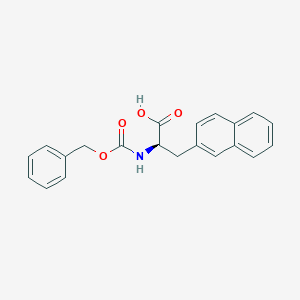

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying Z-Aib-OH in the context of peptide and protein structure?

A: this compound represents the simplest building block for studying the inherent conformational preferences of the amino acid aminoisobutyric acid (Aib). Aib is known to promote the formation of 310-helices in longer peptide sequences, a common structural motif found in proteins. Investigating this compound provides valuable insights into the early stages of 310-helix formation, even before a full helical turn can be established [, ].

Q2: How does gas-phase spectroscopic analysis contribute to understanding the conformational landscape of this compound?

A: Gas-phase studies, using techniques like single-conformation IR and UV spectroscopy, allow researchers to isolate individual conformations of this compound free from the influence of solvent molecules [, ]. This is crucial as it reveals intrinsic conformational preferences driven by intramolecular interactions. These studies have shown that even this compound, despite its small size, exhibits conformations with dihedral angles characteristic of the 310-helical region of the Ramachandran map []. This suggests an inherent propensity for 310-helix formation even in the absence of extended hydrogen bonding networks typically associated with helices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.